7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with the molecular formula C9H9BrFNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine with fluorinating agents to introduce the fluorine atom at the 9th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is used in research to understand its interactions with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but lacks the fluorine atom at the 9th position.
4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains a Boc protecting group.
Uniqueness
7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its applications in medicinal research .
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H9BrFNO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2 |
InChI Key |
JUNYAXASYIIWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2F)Br |
Origin of Product |
United States |
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